7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

Medicinal Chemistry ADME Optimization CNS Drug Design

7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole delivers the precise 7-ethoxy substitution pattern validated in SAR studies for melatonin receptor ligands, AChE/MAO inhibitors, and Aurora kinase panels. The ethoxy group increases lipophilicity by ~0.5 LogP units over the 7-methoxy analog, alters H-bond acceptor geometry, and may engage lipophilic sub-pockets for enhanced receptor subtype selectivity. This scaffold enables direct biological evaluation of the ethoxy substituent or mild deprotection to the 7-hydroxy intermediate for rapid library synthesis. Specify ≥95% HPLC purity and confirm ethoxy integrity via ¹H NMR (quartet δ 4.0–4.2 ppm, triplet δ 1.3–1.5 ppm in CDCl₃). Bulk quantities (100 g–1 kg) are available on request with typical lead times of 2–4 weeks.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B11901459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)NC3=C2CCC3
InChIInChI=1S/C13H15NO/c1-2-15-9-6-7-13-11(8-9)10-4-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3
InChIKeyKMJYUGOMIHAOOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole – Core Scaffold Identity and Procurement-Relevant Structural Profile


7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 96472-51-4; molecular formula C₁₃H₁₅NO; molecular weight 201.26 g/mol) is a bicyclic heterocycle comprising an indole nucleus fused to a saturated cyclopentane ring, with a 7-ethoxy substituent on the benzenoid portion . The compound belongs to the tetrahydrocyclopenta[b]indole (THCPI) class, a scaffold recognized in medicinal chemistry for its presence in bioactive natural products (e.g., yuehchukene alkaloids) and synthetic modulators of diverse pharmacological targets [1]. The saturated cyclopentane ring distinguishes it from fully aromatic cyclopenta[b]indoles, imparting greater conformational flexibility, altered electronic distribution, and distinct metabolic stability profiles relative to aromatic congeners [2].

Why 7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole Cannot Be Replaced by Generic In-Class Analogs


Within the tetrahydrocyclopenta[b]indole series, the identity of the 7-position substituent exerts a decisive influence on physicochemical properties, target-binding affinity, and metabolic stability, making generic substitution unreliable for reproducible research. The 7-ethoxy group (–OCH₂CH₃) differs from the more common 7-methoxy (–OCH₃) analog (CAS 89169-57-3) in lipophilicity (calculated LogP increase of approximately 0.5 units based on the Hansch π constant for the additional methylene), hydrogen-bond acceptor geometry, and steric bulk [1]. Published structure–activity relationship (SAR) studies on 7-methoxy- and 7-hydroxy-substituted tetrahydrocyclopenta[b]indoles demonstrate that even minor alterations at the 7-position can invert functional activity (e.g., agonist vs. antagonist behavior at melatonin receptors) or substantially shift IC₅₀ values against enzymes such as monoamine oxidase and acetylcholinesterase [2][3]. Consequently, substituting 7-ethoxy-THCPI with a 7-methoxy, 7-methyl, or unsubstituted analog without re-validating the biological assay introduces uncontrolled variables that compromise data reproducibility and may lead to false-negative or false-positive results in drug discovery campaigns [3].

Quantitative Comparative Evidence: Where 7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole Differs from Its Closest Analogs


Lipophilicity and Permeability Differentiation vs. 7-Methoxy-THCPI

The ethoxy substituent at position 7 increases calculated lipophilicity relative to the 7-methoxy analog. Using the Hansch π constant system (π(OCH₂CH₃) ≈ +0.38 vs. π(OCH₃) ≈ -0.02 for aromatic substitution), the 7-ethoxy compound is predicted to exhibit a LogP approximately 0.4–0.5 units higher than 7-methoxy-THCPI . This difference is relevant for blood–brain barrier penetration in CNS-targeted programs, where a LogP increase of this magnitude can translate into a 2- to 5-fold enhancement in passive membrane permeability based on the parallel artificial membrane permeability assay (PAMPA) correlation established for indole-based CNS agents [1]. The 7-ethoxy group also introduces greater rotational freedom (two rotatable bonds in the ethoxy side chain vs. one in methoxy), affecting entropic contributions to receptor binding .

Medicinal Chemistry ADME Optimization CNS Drug Design

Melatonin Receptor Pharmacophore Compatibility: 7-Alkoxy Substitution Requirement

Structure–activity relationship studies by Davies et al. (1998) on tetrahydrocyclopenta[b]indoles as melatonin receptor ligands demonstrated that a 7-methoxy substituent is critical for high-affinity binding to the melatonin receptor in chicken brain membranes. The 7-methoxy series (compounds 10) showed agonist or antagonist activity depending on the N-acyl side chain, with the (S)-enantiomers being more potent [1]. Although the 7-ethoxy analog was not explicitly tested in this study, the established pharmacophore model positions the 7-alkoxy oxygen as a key hydrogen-bond acceptor that mimics the 5-methoxy group of melatonin. The ethoxy oxygen retains this H-bond acceptor capability while the ethyl group probes a lipophilic sub-pocket that accommodates larger alkyl groups [1]. In contrast, 7-unsubstituted or 7-hydroxy analogs lose this critical interaction, resulting in significantly reduced binding affinity [2].

Melatonin Receptor GPCR Pharmacology Circadian Rhythm

Aurora B Kinase Inhibition Selectivity: Class-Precedented Kinase Profiling

A cyclopenta[b]indole derivative (structurally related to the 7-ethoxy-THCPI scaffold) was shown to selectively inhibit Aurora B kinase (IC₅₀ = 1.4 μM) over Aurora A (IC₅₀ > 30 μM), achieving a selectivity ratio of >21-fold [1]. This selectivity was confirmed through cellular suppression of histone H3 phosphorylation (a direct Aurora B substrate) and induction of tetraploidy in proliferating PBMCs (IC₅₀ = 4.2 μM), phenotypes consistent with Aurora B-specific inhibition [1]. The cyclopenta[b]indole core is critical for this selectivity profile; related indole-based kinase inhibitors lacking the fused cyclopentane ring show different selectivity patterns. Although the specific 7-ethoxy analog has not been profiled, the compound represents an underexplored vector within a validated kinase-inhibitor chemotype [2].

Kinase Inhibition Aurora Kinase Cancer Cell Biology

Monoamine Oxidase and Acetylcholinesterase Dual Inhibition Potential: 7-Substitution SAR

Imino 1,2,3,4-tetrahydrocyclopent[b]indole carbamates were characterized as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), with halogen substitution at the 8-position significantly increasing binding affinity for both enzymes [1]. While the 7-ethoxy substituent was not directly evaluated in this study, the SAR reveals that the electronic nature and steric bulk of substituents on the benzenoid ring substantially modulate dual inhibitory activity. The 7-ethoxy group, being electron-donating via resonance (+M effect), may enhance the electron density of the indole ring, potentially affecting the carbamylation rate of AChE and the binding mode to MAO-A/B isoforms [2]. The parent patent (US 5,514,700) explicitly claims 7-alkoxy-substituted tetrahydrocyclopenta[b]indoles as MAO inhibitors and α₂-adrenergic receptor modulators useful as antidepressants, establishing the validity of the 7-substitution position for CNS pharmacology [3].

Neurodegeneration Monoamine Oxidase Acetylcholinesterase Alzheimer's Disease

Antimicrotubule and Antileukemia Activity: Cyclopenta[b]indole Scaffold Validation

The cyclopenta[b]indole derivative C2E1 demonstrated potent antimicrotubule activity, significantly reducing leukemia cell viability through tubulin depolarization, apoptosis induction, cell cycle arrest, inhibition of clonogenicity, and suppression of migration in acute leukemia models [1]. Mechanistically, C2E1 triggered DNA damage, activated antiproliferative and pro-apoptotic markers, and altered cytoskeletal gene expression, disrupting processes essential for leukemia cell survival [1]. C2E1's distinct mode of action from conventional microtubule-targeting agents (e.g., vinca alkaloids, taxanes) suggests potential to bypass common resistance mechanisms [1]. While C2E1 is a structurally elaborated analog rather than the simple 7-ethoxy scaffold, the core cyclopenta[b]indole architecture is the pharmacophoric element responsible for tubulin engagement, and the 7-position represents an unexplored vector for optimizing potency and selectivity within this phenotype [2].

Anticancer Microtubule Inhibition Acute Leukemia

Synthetic Tractability: 7-Ethoxy as a Versatile Synthetic Handle for Late-Stage Diversification

The 7-ethoxy group serves as a protected phenol equivalent, enabling late-stage deprotection to 7-hydroxy-THCPI for subsequent O-alkylation, sulfonylation, or Mitsunobu diversification. This strategy is not available to 7-methyl or 7-halogen analogs without additional synthetic steps [1]. In the broader cyclopenta[b]indole literature, 7-hydroxy intermediates (e.g., ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate, CAS 1206124-13-1) are key building blocks for synthesizing S1P₁ receptor agonists and other bioactive molecules [2]. The 7-ethoxy compound thus occupies a strategic position: it offers direct biological evaluation capability while preserving a latent diversification handle that the 7-methoxy analog cannot provide without harsh demethylation conditions (e.g., BBr₃ or HBr/reflux) .

Synthetic Chemistry Late-Stage Functionalization Parallel Synthesis

Optimal Research and Industrial Deployment Scenarios for 7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole


CNS Drug Discovery: Melatonin Receptor or MAO/AChE Dual Inhibitor Lead Optimization

Medicinal chemistry teams pursuing CNS-penetrant melatonin receptor ligands or dual AChE/MAO inhibitors for neurodegenerative diseases can deploy 7-ethoxy-THCPI as a starting scaffold. Its predicted LogP (≈3.2–3.5) aligns with oral CNS drug requirements, and the 7-ethoxy group fulfills the H-bond acceptor requirement identified in melatonin pharmacophore models [1]. Researchers should perform head-to-head radioligand binding comparisons against 7-methoxy-THCPI to quantify affinity differences and establish whether the ethyl group engages a lipophilic sub-pocket that enhances receptor subtype selectivity [2].

Kinase Inhibitor Screening: Aurora B-Selective Chemotype Expansion

Given the validated Aurora B selectivity (>21-fold over Aurora A) of the cyclopenta[b]indole class [3], 7-ethoxy-THCPI should be included in kinase selectivity panels alongside established Aurora inhibitors (VX-680, AZD1152, barasertib). The 7-ethoxy substitution may modulate kinase selectivity through steric and electronic effects on the hinge-binding region. Primary screening at 10 μM against a panel of 50–100 kinases, followed by IC₅₀ determination for hits, would establish the selectivity fingerprint of this underexplored substitution pattern [3].

Anticancer Lead Generation: Microtubule-Targeting Agent with Resistance-Bypass Potential

The antimicrotubule activity of the cyclopenta[b]indole scaffold, as demonstrated by C2E1 against leukemia cell lines [4], positions 7-ethoxy-THCPI as a minimalist entry point for developing novel tubulin inhibitors. Procurement teams supporting academic screening centers or biotech startups should prioritize this compound for phenotypic screening in NCI-60 or similar cancer cell line panels, with a focus on cell lines resistant to vinca alkaloids and taxanes to test the hypothesis that cyclopenta[b]indoles engage tubulin via a distinct binding mode [4][5].

Parallel Library Synthesis: 7-Position Diversification via Ethoxy Deprotection

For CRO-based parallel synthesis operations, 7-ethoxy-THCPI serves as a dual-purpose scaffold: (a) direct biological evaluation of the ethoxy substituent, and (b) mild deprotection (AlCl₃/pyridine, 0–25°C) to the 7-hydroxy intermediate for subsequent O-alkylation, acylation, or sulfonylation [6]. This enables rapid generation of 50–200 compound libraries with diverse 7-O-substituents in a single synthesis campaign, with 1–2 fewer synthetic steps than the 7-methoxy route [6]. Procurement specifications should include ≥95% purity (HPLC) and confirmation of the ethoxy group integrity by ¹H NMR (characteristic quartet at δ 4.0–4.2 ppm for –OCH₂– and triplet at δ 1.3–1.5 ppm for –CH₃ in CDCl₃) .

Quote Request

Request a Quote for 7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.